molecular formula C12H11NO3 B14378126 (5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one CAS No. 90141-14-3

(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one

Cat. No.: B14378126
CAS No.: 90141-14-3
M. Wt: 217.22 g/mol
InChI Key: ZKMYJWITFZGZPR-UHFFFAOYSA-N
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Description

(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one is an organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one typically involves the condensation of 4-methoxyaniline with 3-methylfuran-2,5-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A compound with a similar ester functional group.

    3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar aromatic and functional groups.

    Mafenide related compound A: Another compound with similar structural features.

Uniqueness

What sets (5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one apart is its unique combination of a furan ring, methoxyphenyl group, and imino group

Properties

CAS No.

90141-14-3

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(4-methoxyphenyl)imino-3-methylfuran-2-one

InChI

InChI=1S/C12H11NO3/c1-8-7-11(16-12(8)14)13-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3

InChI Key

ZKMYJWITFZGZPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=C(C=C2)OC)OC1=O

Origin of Product

United States

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